

In-Depth Technical Guide to the ^{13}C NMR Spectrum of Methyl 3-Aminopropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-aminopropanoate

Cat. No.: B1212324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum of **methyl 3-aminopropanoate**. It includes detailed experimental protocols, quantitative spectral data, and a visual representation of the molecular structure with its corresponding spectral assignments. This document is intended to serve as a core technical resource for the identification, characterization, and quality control of this compound in research and development settings.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **methyl 3-aminopropanoate** is characterized by four distinct signals, corresponding to the four unique carbon environments within the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, particularly the presence of electronegative oxygen and nitrogen atoms. The quantitative data for the ^{13}C NMR spectrum of **methyl 3-aminopropanoate** hydrochloride, a common salt form for analysis, is summarized below.

Signal	Chemical Shift (δ) ppm	Assignment
1	~172	C=O (Carbonyl Carbon)
2	~52	O-CH ₃ (Methoxy Carbon)
3	~35	CH ₂ -C=O (Methylene Carbon α to Carbonyl)
4	~34	CH ₂ -NH ₂ (Methylene Carbon α to Amine)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The data is referenced from the analysis of **methyl 3-aminopropanoate** hydrochloride.

Experimental Protocol

The following is a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of **methyl 3-aminopropanoate**.

1. Sample Preparation:

- Accurately weigh 10-20 mg of **methyl 3-aminopropanoate** hydrochloride.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterated Dimethyl Sulfoxide - DMSO-d₆, or Deuterium Oxide - D₂O) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

2. Instrumentation and Data Acquisition:

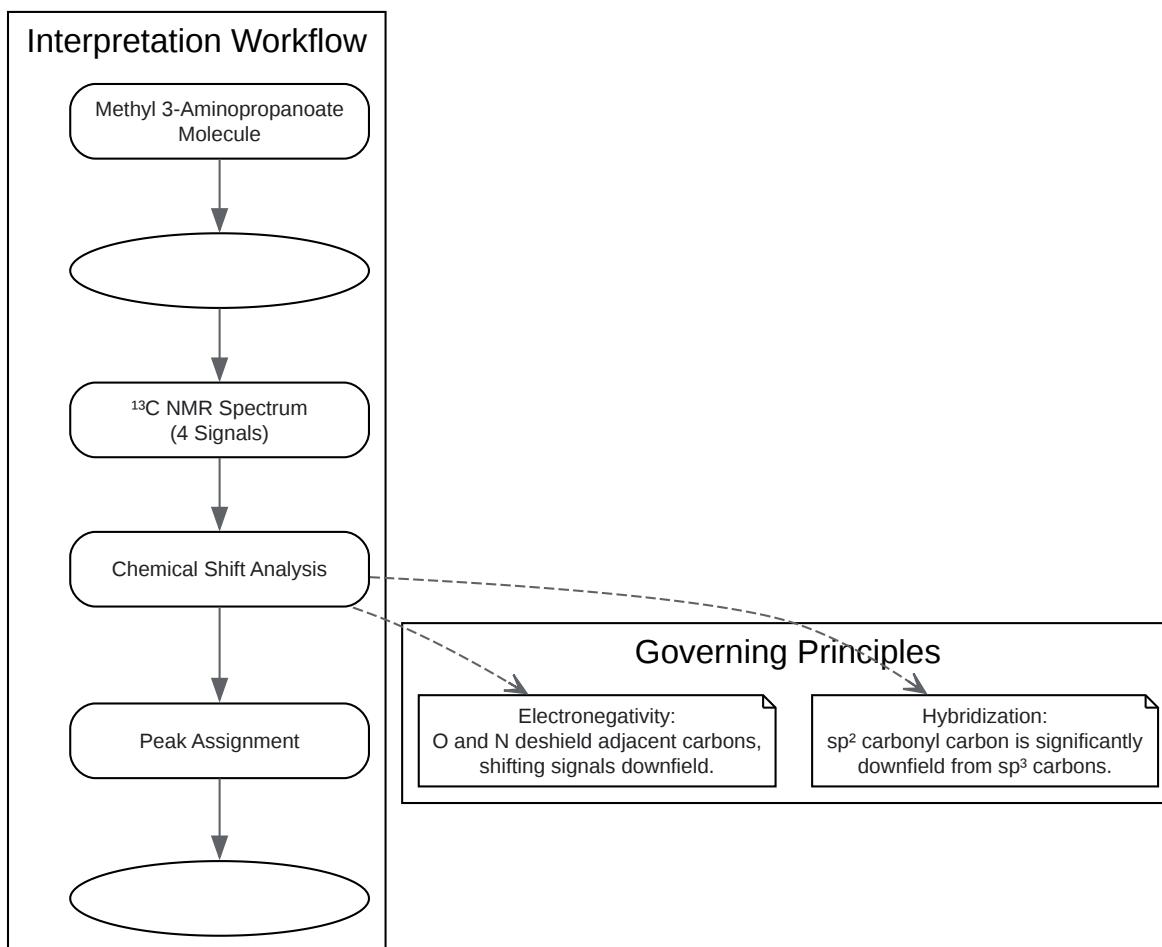
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹³C NMR Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay: 2-5 seconds.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 77.16 ppm).

Visualization of Spectral Assignments


The following diagram illustrates the chemical structure of **methyl 3-aminopropanoate** and the assignment of each carbon atom to its corresponding signal in the ^{13}C NMR spectrum.

Caption: Structure of **Methyl 3-aminopropanoate** with ^{13}C NMR peak assignments.

Signaling Pathway and Logical Relationships

The ^{13}C NMR spectrum provides a direct readout of the chemical environment of each carbon atom in the molecule. The logical relationship for interpreting the spectrum is based on the principles of chemical shift theory.

¹³C NMR Spectrum Interpretation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the interpretation of the ¹³C NMR spectrum.

- To cite this document: BenchChem. [In-Depth Technical Guide to the ¹³C NMR Spectrum of Methyl 3-Aminopropanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212324#c-nmr-spectrum-of-methyl-3-aminopropanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com